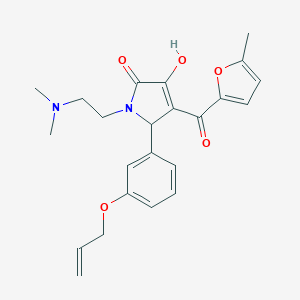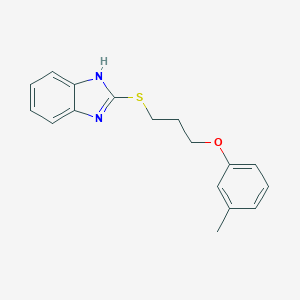
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is a chemical compound with the molecular formula C17H18N2OS . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzimidazole in the presence of L-proline as a catalyst leads to the formation of 3-[(1H-benimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxy-2H-chromen-2-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structures of synthesized compounds are often characterized by FT-IR, NMR, and Mass spectral data .Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter Pylori Agents
A significant application of derivatives related to 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is in the development of anti-Helicobacter pylori agents. Research has explored compounds with a similar benzimidazole scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds have shown low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments. Their resistance development rate is clinically acceptable, making them promising candidates for novel anti-H. pylori therapies (Carcanague et al., 2002).
Biological Agents
Another area of application is the synthesis and evaluation of benzimidazole derivatives as potential biological agents. These compounds have been studied for their antimicrobial activity against various microbial strains, showing good inhibition efficacy. They have also been evaluated for antioxidant properties and DNA cleavage studies, with molecular docking studies being conducted to explore their binding capabilities (Nagaraja et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound , have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. These studies have found that such compounds can significantly enhance the corrosion resistance of mild steel, making them valuable in industries where metal preservation is crucial (Yadav et al., 2013).
High-Temperature Polyimides
Research into unsymmetrical diamines containing benzimidazole moieties has led to the development of high-temperature resistant polyimides. These novel materials exhibit excellent thermal stability and mechanical properties, making them suitable for advanced aerospace and electronic applications (Sidra et al., 2018).
DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their DNA binding capabilities and cytotoxicity against cancer cell lines. These compounds intercalate with DNA and have shown substantial in vitro cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHFXZPZJRHHDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(allyloxy)phenyl]-3-hydroxy-4-(4-propoxybenzoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384909.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384910.png)
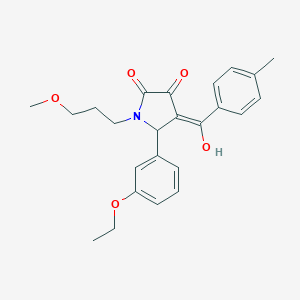
![5-[3-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384913.png)
![5-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384914.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)
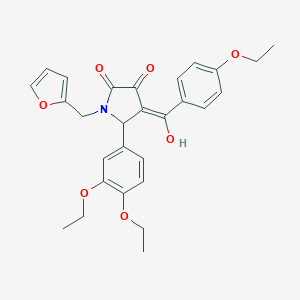
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-(isopentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384923.png)
![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)
![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)
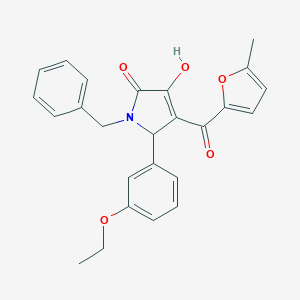
![1-[2-(Dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one](/img/structure/B384928.png)
